An In-Depth Technical Guide to Disulfo-ICG-DBCO Disodium for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Disulfo-ICG-DBCO Disodium for Researchers and Drug Development Professionals
Disulfo-ICG-DBCO disodium is a functionalized near-infrared (NIR) fluorescent dye that offers a powerful tool for bio-orthogonal labeling and detection. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its application in bacterial detection.
Chemical Structure and Physicochemical Properties
Disulfo-ICG-DBCO disodium is a derivative of Indocyanine Green (ICG), a well-established NIR dye. The core ICG structure is modified with two sulfonate groups to enhance its water solubility and a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables covalent attachment to azide-modified molecules through a copper-free click chemistry reaction, a bio-orthogonal ligation method that is highly efficient and biocompatible.
Chemical Structure:
The precise 2D chemical structure of Disulfo-ICG-DBCO disodium can be generated from its SMILES (Simplified Molecular Input Line Entry System) representation.
Physicochemical and Photophysical Properties:
Quantitative data for the physicochemical and photophysical properties of Disulfo-ICG-DBCO disodium are summarized in the table below. It is important to note that while the properties of the parent compound, Indocyanine Green (ICG), are well-documented, the addition of disulfo and DBCO moieties may cause slight variations in the spectral properties. The data for ICG is provided here as a close approximation.
| Property | Value |
| Molecular Formula | C₆₃H₆₂N₄Na₂O₁₁S₃ |
| Molecular Weight | 1193.36 g/mol |
| Appearance | (Not specified in available data) |
| Solubility | Enhanced water solubility due to sulfonate groups |
| Excitation Maximum (λex) | ~780 nm (for ICG)[1][2] |
| Emission Maximum (λem) | ~810-830 nm (for ICG)[1][2] |
| Molar Extinction Coefficient (ε) | ~150,000-250,000 M⁻¹cm⁻¹ (for ICG) |
| Quantum Yield (Φ) | ~0.02-0.04 in aqueous solution (for ICG) |
Mechanism of Action: Copper-Free Click Chemistry
The DBCO group on the Disulfo-ICG-DBCO disodium molecule is the key to its utility in bio-orthogonal labeling. DBCO is a strained alkyne that reacts specifically and efficiently with azide groups (-N₃) in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click" reaction is termed "copper-free" because, unlike other click chemistry reactions, it does not require a cytotoxic copper catalyst, making it ideal for use in living systems.
The logical relationship for this reaction is depicted in the following diagram:
Caption: Logical flow of the copper-free click chemistry reaction.
Application in Bacterial Detection: An Experimental Workflow
A primary application of Disulfo-ICG-DBCO disodium is the rapid and sensitive detection of bacteria. This is achieved by metabolically incorporating an azide-containing amino acid analog, such as 3-azido-D-alanine (d-AzAla), into the peptidoglycan cell wall of the bacteria. The azide groups on the bacterial surface then serve as a target for the DBCO moiety of the Disulfo-ICG-DBCO disodium, leading to the covalent attachment of the fluorescent dye to the bacteria. Subsequent photothermal lysis and measurement of released ATP provide a quantifiable measure of the bacterial presence.
The experimental workflow for this application is illustrated below:
Caption: Step-by-step workflow for bacterial detection.
Detailed Experimental Protocols
The following protocols are based on methodologies described for the use of sulfo-DBCO-ICG in bacterial detection.[3] Researchers should optimize these protocols for their specific bacterial strains and experimental conditions.
Metabolic Labeling of Bacteria with d-Azido-D-alanine (d-AzAla)
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Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
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d-AzAla Incorporation:
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Harvest the bacteria by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).
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Resuspend the bacterial pellet in a fresh culture medium containing d-AzAla. The final concentration of d-AzAla may need to be optimized but can range from 1-4 mM.
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Incubate the bacteria with d-AzAla for a period that allows for sufficient incorporation into the cell wall (e.g., 1-2 hours) at the optimal growth temperature for the bacterial strain.
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Washing: After incubation, harvest the bacteria by centrifugation and wash them two to three times with PBS to remove any unincorporated d-AzAla.
Fluorescent Labeling with Disulfo-ICG-DBCO Disodium
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Resuspension: Resuspend the azide-labeled bacterial pellet in PBS.
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Labeling Reaction:
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Add Disulfo-ICG-DBCO disodium to the bacterial suspension. The optimal concentration should be determined empirically, but a starting point could be in the range of 20-100 µM.
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Incubate the mixture for 30-60 minutes at room temperature or 37°C, protected from light.
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Washing: Centrifuge the labeled bacteria and wash two to three times with PBS to remove any unreacted Disulfo-ICG-DBCO disodium.
Photothermal Lysis and ATP Bioluminescence Assay
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Sample Preparation: Resuspend the final washed pellet of ICG-labeled bacteria in a buffer suitable for the ATP assay.
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Photothermal Lysis:
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Transfer a defined volume of the bacterial suspension to a suitable container (e.g., a microcentrifuge tube or a well in a microplate).
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Irradiate the sample with a near-infrared laser (e.g., 808 nm) at a power density sufficient to induce photothermal lysis (e.g., 1-2 W/cm²). The irradiation time will need to be optimized but could be in the range of 1-5 minutes.
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ATP Detection:
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Immediately after irradiation, add a commercially available ATP bioluminescence assay reagent (containing luciferin and luciferase) to the sample.
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Measure the bioluminescent signal using a luminometer. The intensity of the light emitted is proportional to the amount of ATP released, which in turn correlates with the number of viable bacteria in the original sample.
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Applications in Drug Development
The unique properties of Disulfo-ICG-DBCO disodium make it a valuable tool in various stages of drug development:
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Antimicrobial Drug Efficacy Testing: The bacterial detection workflow can be adapted to assess the efficacy of new antimicrobial agents. A reduction in the ATP bioluminescence signal after treatment would indicate bacterial killing.
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In Vivo Imaging of Bacterial Infections: The near-infrared fluorescence of the ICG moiety allows for deep tissue penetration, making it suitable for in vivo imaging of bacterial infections in animal models. This can be used to monitor the progression of an infection and the response to therapy.
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Targeted Drug Delivery: The DBCO group can be used to conjugate Disulfo-ICG-DBCO disodium to azide-modified drug delivery vehicles, such as nanoparticles or liposomes. This allows for the tracking and visualization of the delivery system in vitro and in vivo.
Conclusion
Disulfo-ICG-DBCO disodium is a versatile and powerful tool for researchers and drug development professionals. Its enhanced water solubility, bio-orthogonal reactivity, and strong near-infrared fluorescence provide a robust platform for a variety of applications, from the sensitive detection of bacteria to the in vivo imaging of biological processes. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this innovative chemical probe in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteria Wear ICG Clothes for Rapid Detection of Intracranial Infection in Patients After Neurosurgery and Photothermal Antibacterial Therapy Against Streptococcus Mutans - PMC [pmc.ncbi.nlm.nih.gov]
